1-Benzoylpiperidin-3-amine hydrochloride
Overview
Description
1-Benzoylpiperidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 1-Benzoylpiperidin-3-amine hydrochloride is 1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2 . This indicates that the molecule consists of a benzoyl group attached to a piperidin-3-amine, along with a hydrochloride group.Physical And Chemical Properties Analysis
1-Benzoylpiperidin-3-amine hydrochloride is a solid substance . Its molecular weight is 240.73 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the sources I found.Scientific Research Applications
Neuroscience Applications : One study examined a benzoylpiperidine drug's effects on the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. It was found that this compound significantly reduced response desensitization and increased steady-state currents in rat hippocampal patches, suggesting potential applications in modulating synaptic responses and influencing neurological pathways (Arai et al., 1996).
Medicinal Chemistry : A study identified a benzoylpiperidine-based inhibitor with strong activity against human and murine stearoyl-CoA desaturase-1 (SCD-1), an enzyme linked to metabolic disorders. The compound also exhibited plasma triglyceride lowering effects in Zucker fatty rats, indicating its potential in treating metabolic diseases (Uto et al., 2010).
Organic Chemistry and Synthesis : Research in organic chemistry explored the microbiological transformation of 1-benzoylpiperidine, leading to the synthesis of hydroxy derivatives with potential applications in chemical synthesis and pharmaceutical development (Parshikov et al., 1992).
Biochemical Analysis : A study developed 3-Benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines, suggesting applications in analytical chemistry and biochemistry (Beale et al., 1989).
Safety and Hazards
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-phenylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKGNGIDKDJFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1158607-76-1 | |
Record name | 1-benzoylpiperidin-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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